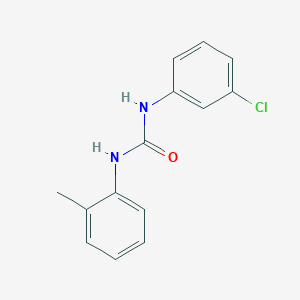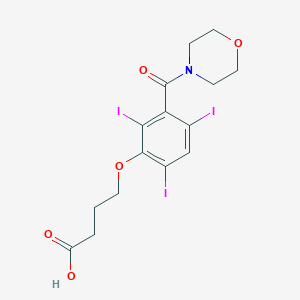
Iobutoic acid
描述
Ibotenic acid, also referred to as ibotenate, is a chemical compound and psychoactive drug . It occurs naturally in Amanita muscaria and related species of mushrooms typically found in the temperate and boreal regions of the northern hemisphere . It is a conformationally-restricted analogue of the neurotransmitter glutamate . Due to its structural similarity to this neurotransmitter, it acts as a non-selective glutamate receptor agonist .
Synthesis Analysis
The synthesis of Ibotenic acid involves the treatment of the related amino acid with tritiated water in dimethyl sulfoxide at ambient temperature . The oxime, prepared by nitrosation under basic conditions, was reduced and deprotected by catalytic hydrogenation to give Ibotenic acid in good yields .Molecular Structure Analysis
The molecular formula of Ibotenic acid is C5H6N2O4 . The IUPAC name is (S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid . The InChI key is IRJCBFDCFXCWGO-UHFFFAOYSA-N .Chemical Reactions Analysis
Ibotenic acid can be converted to Muscimol . This conversion involves a decarboxylation pathway . The mechanism of this conversion has been explored in detail .Physical And Chemical Properties Analysis
Ibotenic acid has a molar mass of 158.113 g·mol−1 . It has a melting point of 151-152 °C (anhydrous) and 144-146 °C (monohydrate) . It is soluble in water .科学研究应用
Neuroanatomical Studies : Ibotenic acid is used in neuroanatomical research to assess the integrity of fibers in the central nervous system. It is particularly useful in experiments involving brain structure damage, as it destroys cell bodies while sparing fibers of passage, making it possible to study the effects of neuronal loss without affecting the connecting fibers (Frey, Morris, & Petrides, 1997).
Studying Fear and Emotional Responses : Researchers have used ibotenic acid to create lesions in specific brain areas, like the central amygdaloid nucleus, to study conditioned fear responses in animals. This helps in understanding how different brain regions mediate various aspects of fear and emotional behaviors (LeDoux, Iwata, Cicchetti, & Reis, 1988).
Alzheimer's Disease Research : Ibotenic acid has been instrumental in Alzheimer's disease research. It is used to create animal models of the disease by inducing neuronal degeneration in specific brain regions, such as the nucleus basalis, helping to study the disease's mechanisms and potential treatments (Lindefors, Boatell, Mahy, & Persson, 1992).
Behavioral Studies : The compound has been used to study the effects of hypothalamic lesions on behavior, memory, and learning processes in animals. By creating selective lesions in the hypothalamus, researchers can dissect the roles of different neuronal populations in these cognitive processes (Herman, Thomas, Wiegand, & Gash, 1991).
Excitotoxicity Studies : Ibotenic acid is used in studies of excitotoxicity, a process involved in neuronal death. This is particularly relevant in research on neurodegenerative diseases, where ibotenic acid-induced excitotoxicity models are used to investigate potential protective agents and treatments (Ji et al., 2009).
Neurotransmitter System Research : Its effects on neurotransmitter systems, like the glutamate and GABAergic systems, are studied to understand synaptic transmission and neuromodulation. This includes exploring its inhibitory and excitatory actions on various neuronal populations (Shinozaki & Ishida, 1980; Macdonald & Barker, 1980).
安全和危害
属性
IUPAC Name |
4-[2,4,6-triiodo-3-(morpholine-4-carbonyl)phenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16I3NO5/c16-9-8-10(17)14(24-5-1-2-11(20)21)13(18)12(9)15(22)19-3-6-23-7-4-19/h8H,1-7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPDPEBRIXSCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C(=C(C=C2I)I)OCCCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16I3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158703 | |
| Record name | Iobutoic acid [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iobutoic acid | |
CAS RN |
13445-12-0 | |
| Record name | Iobutoic acid [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iobutoic acid [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOBUTOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJC1Z4E09L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



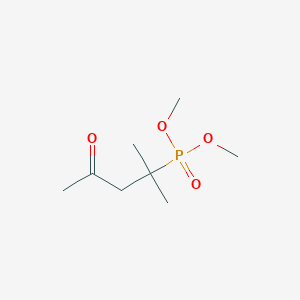
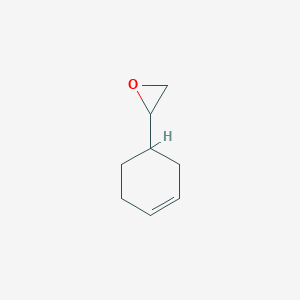
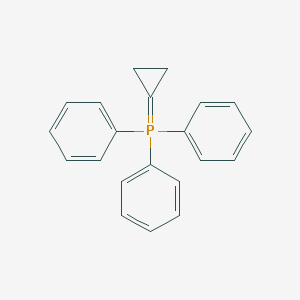
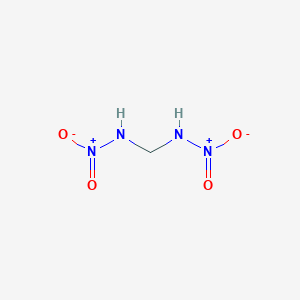
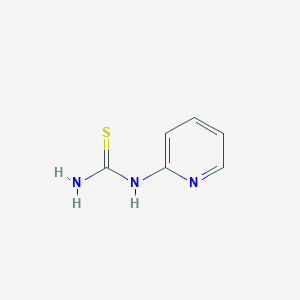

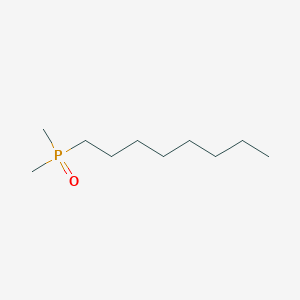
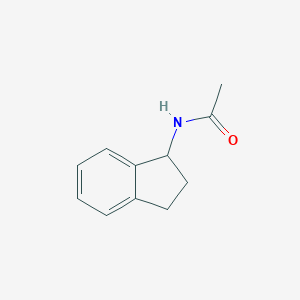
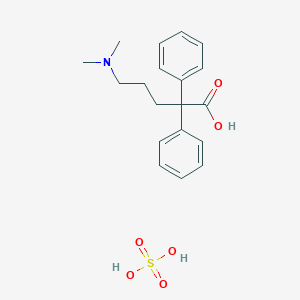

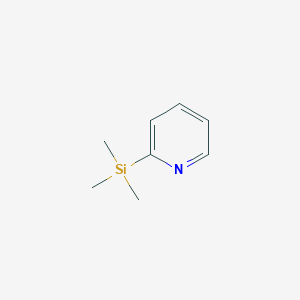
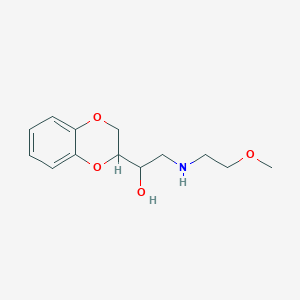
![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)
